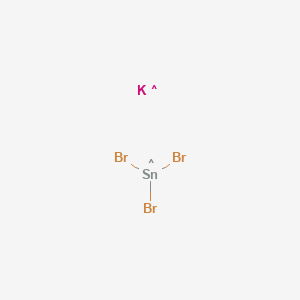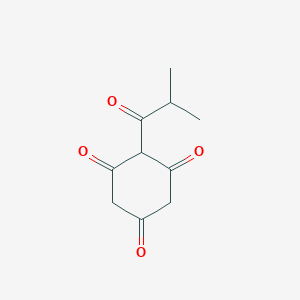
2-(2-Methylpropanoyl)cyclohexane-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropanoyl)cyclohexane-1,3,5-trione is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 2-methylpropanoyl group and three keto groups at positions 1, 3, and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)cyclohexane-1,3,5-trione typically involves the reaction of cyclohexane-1,3,5-trione with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Methylpropanoyl)cyclohexane-1,3,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropanoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(2-Methylpropanoyl)cyclohexane-1,3,5-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(2-Methylpropanoyl)cyclohexane-1,3,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3,5-trione: A simpler analog with three keto groups but without the 2-methylpropanoyl substitution.
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: A structurally similar compound with different substituents.
Uniqueness
2-(2-Methylpropanoyl)cyclohexane-1,3,5-trione is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
35049-76-4 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
2-(2-methylpropanoyl)cyclohexane-1,3,5-trione |
InChI |
InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h5,9H,3-4H2,1-2H3 |
InChIキー |
ZFCWBUREONENKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1C(=O)CC(=O)CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



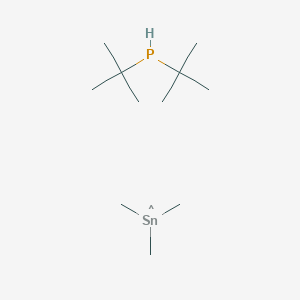
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
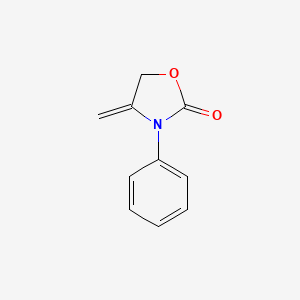
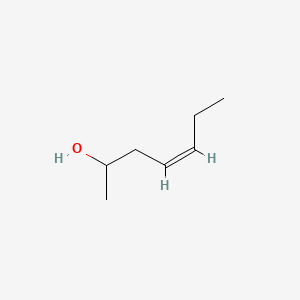

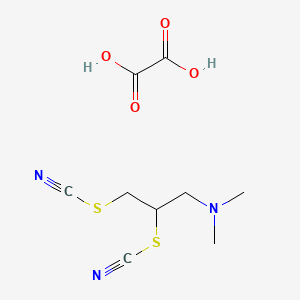
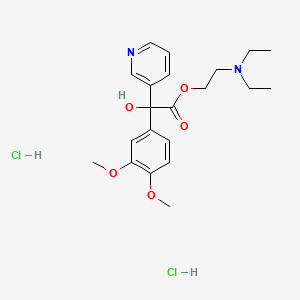


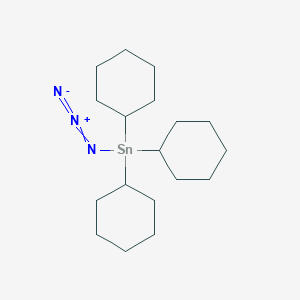
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
